

carpinontriol B stability at different pH and temperatures

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Compound of Interest		
Compound Name:	carpinontriol B	
Cat. No.:	B1246976	Get Quote

Carpinontriol B Stability Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of **carpinontriol B** under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: How stable is carpinontriol B in aqueous solutions at different pH values?

A1: **Carpinontriol B** has demonstrated high stability in aqueous media across a range of biorelevant pH values. In a study conducted at 37°C, **carpinontriol B** remained intact for the entire 81-hour study period at pH 1.2 (simulating gastric fluid), pH 6.8 (simulating intestinal fluid), and pH 7.4 (mimicking blood and tissue environments)[1]. No degradation was observed, and therefore, degradation rate constants and half-lives were not determined for **carpinontriol B** under these conditions[1].

Q2: What is the effect of temperature on the stability of carpinontriol B?

A2: **Carpinontriol B** has shown good stability at various storage temperatures. Studies evaluating its stability in both aqueous and methanolic solutions at -15°C, 5°C, and 22°C found



the compound to be stable[1][2][3]. This suggests that **carpinontriol B** can be stored under typical refrigeration and freezer conditions without significant degradation.

Q3: Were any degradation products of carpinontriol B identified in stability studies?

A3: No degradation products of **carpinontriol B** were reported in the stability studies conducted at different pH values and temperatures[1][3]. While degradation products were identified for other related cyclic diarylheptanoids, such as carpinontriol A and giffonin X, which formed through the elimination of a water molecule, **carpinontriol B** was found to be stable[1] [3].

Q4: What analytical methods are suitable for assessing the stability of carpinontriol B?

A4: A validated ultrahigh-performance liquid chromatography-diode-array detection (UHPLC-DAD) method is suitable for determining the concentration of **carpinontriol B** in stability studies[4]. For structural analysis of any potential degradation products, ultrahigh-performance liquid chromatography—high-resolution tandem mass spectrometry (UHPLC-HR-MS/MS) is a powerful technique[1][3].

Data on Carpinontriol B Stability

The following tables summarize the quantitative data from stability studies on **carpinontriol B**.

Table 1: Aqueous Stability of Carpinontriol B at Different pH Values



рН	Temperature (°C)	Incubation Time (h)	Remaining Carpinontriol B (%)
1.2	37	81	Stable
6.8	37	81	Stable
7.4	37	81	Stable

Data sourced from a study on the chemical stability of cyclic diarylheptanoids.
Carpinontriol B was reported to have remained intact throughout the study at all pH values[1].

Table 2: Temperature Stability of Carpinontriol B

Solvent	Storage Temperature (°C)	Storage Time	Stability Outcome
Aqueous	-15, 5, 22	Up to 23 weeks	Good stability
Methanol	-15, 5, 22	Up to 23 weeks	Good stability
Carpinontriol B			
demonstrated good			
stability in both			
aqueous and			
methanolic solutions			

Experimental Protocols

across all tested

temperatures[1][2][3].

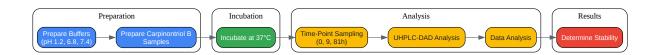
Protocol: Evaluation of Aqueous Stability at Different pH Values



This protocol outlines the methodology used to assess the stability of **carpinontriol B** in aqueous solutions at various pH levels.

- Preparation of Buffer Solutions: Prepare aqueous buffer solutions at the desired pH values (e.g., pH 1.2, pH 6.8, and pH 7.4) to simulate different physiological environments[1].
- Sample Preparation: Dissolve a known concentration of **carpinontriol B** in the prepared buffer solutions.
- Incubation: Incubate the samples at a controlled temperature, typically 37°C, to mimic physiological conditions[1].
- Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 9, and 81 hours)[1].
- Sample Analysis: Immediately analyze the withdrawn aliquots using a validated analytical method, such as UHPLC-DAD, to determine the concentration of carpinontriol B.
- Data Analysis: Compare the concentration of **carpinontriol B** at each time point to the initial concentration to determine the percentage of the compound remaining. If degradation is observed, calculate the degradation rate constant (k) and half-life (t1/2)[1].

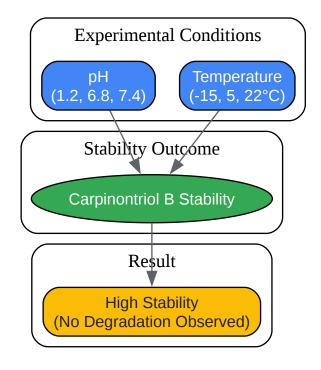
Visualizations



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Caption: Experimental workflow for assessing **carpinontriol B** stability.





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Caption: Factors influencing carpinontriol B stability.

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